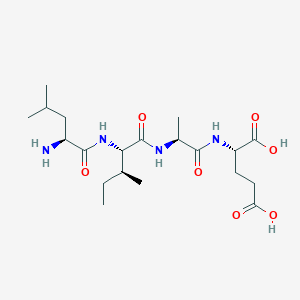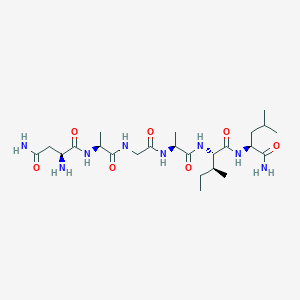
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide is a complex peptide compound composed of six amino acids: L-asparagine, L-alanine, glycine, L-alanine, L-isoleucine, and L-leucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatographic techniques.
化学反应分析
Types of Reactions
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly methionine and cysteine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various chemical reagents depending on the specific side chain involved.
Major Products
The major products of these reactions include smaller peptides, individual amino acids, and modified peptides with altered functional groups.
科学研究应用
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide depends on its specific biological activity, which can vary based on its sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can include signal transduction pathways, enzyme inhibition, or receptor activation.
相似化合物的比较
Similar Compounds
L-Asparaginyl-L-alanyl-L-glutamine: Another peptide with similar amino acid composition but different sequence and properties.
L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
L-Asparagine: An amino acid with roles in protein synthesis and metabolism.
Uniqueness
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucinamide is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of hydrophilic and hydrophobic amino acids allows it to interact with various biological molecules and participate in diverse biochemical processes.
属性
CAS 编号 |
823202-38-6 |
|---|---|
分子式 |
C24H44N8O7 |
分子量 |
556.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C24H44N8O7/c1-7-12(4)19(24(39)31-16(20(27)35)8-11(2)3)32-22(37)14(6)29-18(34)10-28-21(36)13(5)30-23(38)15(25)9-17(26)33/h11-16,19H,7-10,25H2,1-6H3,(H2,26,33)(H2,27,35)(H,28,36)(H,29,34)(H,30,38)(H,31,39)(H,32,37)/t12-,13-,14-,15-,16-,19-/m0/s1 |
InChI 键 |
SONYLMUZFOGNEI-GGDDPFQJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
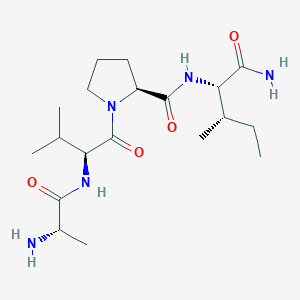
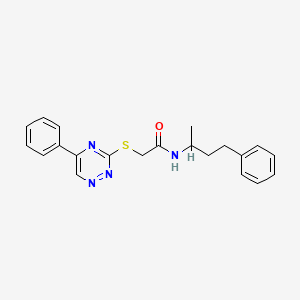


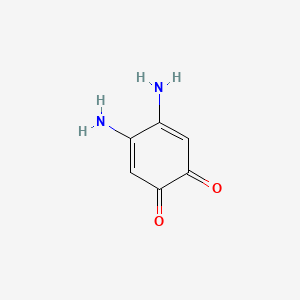
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
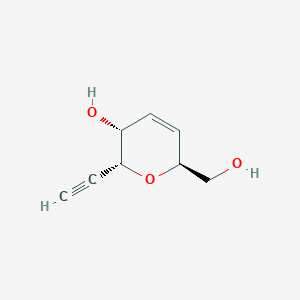
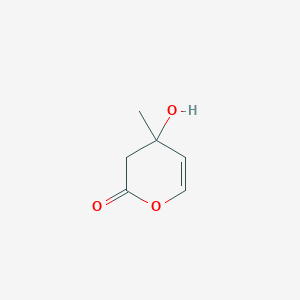
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
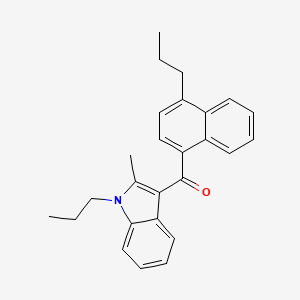
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
